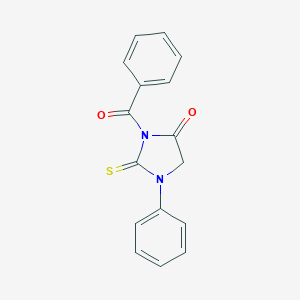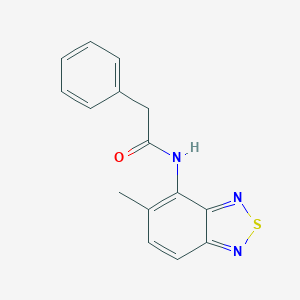
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione, commonly known as Bromophenylthiazolidinedione (BP-TZD), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-TZD is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to activate the PPARγ receptor, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to improve glucose and lipid metabolism.
実験室実験の利点と制限
One of the advantages of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of diabetes and obesity. However, one of the limitations of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for research on 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. One area of research could be the development of more efficient synthesis methods for 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. Another area of research could be the investigation of the potential use of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as Alzheimer's disease. In addition, further research could be conducted to fully understand the mechanism of action of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione.
合成法
The synthesis of 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromophenyl isothiocyanate with 4-toluidine in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with maleic anhydride to yield 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 3-(4-Bromophenyl)-5-(4-toluidino)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in the treatment of diabetes and obesity.
特性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-6-12(7-3-10)18-14-15(20)19(16(21)22-14)13-8-4-11(17)5-9-13/h2-9,14,18H,1H3 |
InChIキー |
ASNNLWABVKUOQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)



![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
